molecular formula C31H46O7 B1257450 Acinospesigenin B

Acinospesigenin B

Cat. No.: B1257450
M. Wt: 530.7 g/mol
InChI Key: NBBXEAXEXHPVRT-FLORRLIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acinospesigenin B is a pentacyclic triterpenoid first isolated from the leaves of Phytolacca acinosa (commonly known as Indian pokeweed) . Structurally, it is characterized by a 2β,3β-dihydroxy-23,30-dimethoxycarbonyl-28-carboxy-olean-12-ene skeleton, distinguishing it from related triterpenes through its unique substitution pattern . This compound is part of the Acinospesigenin series (A, B, and C), all derived from the same plant and sharing a core oleanane framework with variations in functional groups . Pharmacologically, this compound demonstrates significant anti-inflammatory activity, notably reducing rat hind paw edema in experimental models . Its structural complexity and bioactivity make it a subject of interest in natural product drug discovery.

Properties

Molecular Formula

C31H46O7

Molecular Weight

530.7 g/mol

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-9-formyl-10,11-dihydroxy-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C31H46O7/c1-26(25(37)38-6)11-13-31(24(35)36)14-12-29(4)18(19(31)15-26)7-8-22-27(2)16-20(33)23(34)28(3,17-32)21(27)9-10-30(22,29)5/h7,17,19-23,33-34H,8-16H2,1-6H3,(H,35,36)/t19-,20-,21+,22+,23-,26-,27-,28-,29+,30+,31-/m0/s1

InChI Key

NBBXEAXEXHPVRT-FLORRLIPSA-N

Isomeric SMILES

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)C=O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C=O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC

Synonyms

acinospesigenin B
olean-12-en-23-al-2 beta,3 beta-dihydroxy-30-methoxycarbonyl-28-oic acid

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Triterpenoids

Compound Molecular Formula Key Substituents Source Biological Activities ADMET/Pharmacokinetic Highlights
This compound Likely C₃₁H₄₈O₈* 2β,3β-dihydroxy, 23,30-dimethoxycarbonyl, 28-carboxy Phytolacca acinosa Anti-inflammatory (reduces rat edema) Data limited; inferred similarity to C
Acinospesigenin C C₃₁H₄₆O₈ 9-formyl, 10,11,13-trihydroxy, 2-methoxycarbonyl Phytolacca acinosa Anti-inflammatory, predicted CYP2C9 inhibition, moderate hepatotoxicity risk TPSA: 141 Ų; XLogP: 3.2
Phytolaccagenin C₃₁H₄₀O₇ Unspecified hydroxyl/carboxy groups Phytolacca acinosa Associated with abortifacient proteins; toxic to cattle in related species Higher lipophilicity (XLogP ~4.0†)
Esculentic Acid C₃₀H₄₆O₄ 3-oxo, 13,28-dicarboxy Phytolacca esculenta Anti-tumor, immunomodulatory Low oral bioavailability

*Inferred from structural analogs; †Estimated based on lower oxygen content.

Key Research Findings

Structural Differentiation: this compound and C differ primarily at positions 9 (formyl in C vs. unmodified in B) and 10–13 (additional hydroxyls in C). These modifications increase Acinospesigenin C’s polarity (higher TPSA) and alter its ADMET profile, including enhanced CYP enzyme interactions .

Esculentic acid, a related triterpenoid, demonstrates anti-tumor effects but suffers from poor bioavailability, highlighting the need for structural optimization seen in the Acinospesigenin series .

Toxicity and Druglikeness: Acinospesigenin C’s predicted hepatotoxicity underscores the trade-off between bioactivity and safety, whereas this compound’s simpler structure may offer a safer profile . Phytolaccagenin’s association with abortifacient proteins limits its therapeutic applicability despite structural similarities .

Q & A

Q. What are the validated methodologies for synthesizing and characterizing Acinospesigenin B with high purity?

To synthesize this compound, researchers should follow protocols for natural product isolation or total synthesis, depending on the source. Key steps include:

  • Chromatographic purification : Use HPLC or column chromatography with solvent gradients optimized for polar compounds .
  • Structural elucidation : Combine NMR (¹H, ¹³C, 2D-COSY, HSQC) and high-resolution mass spectrometry (HR-MS) to confirm molecular structure .
  • Purity assessment : Quantify impurities via UV-Vis spectroscopy or LC-MS, ensuring ≥95% purity for biological assays .
  • Reproducibility : Document solvent ratios, temperature, and reaction times in detail, with supplementary materials for peer validation .

Q. How should researchers design initial biological activity assays for this compound?

Begin with target-agnostic screens to identify potential bioactivity:

  • Cytotoxicity assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorometric substrates .
  • Dose-response curves : Include IC₅₀ calculations with 95% confidence intervals and negative controls (e.g., DMSO-only) .
  • Data validation : Replicate experiments across three independent trials to account for biological variability .

Q. What systematic approaches are recommended for conducting a literature review on this compound?

Follow a structured search strategy :

  • Databases : Prioritize PubMed, SciFinder, and Web of Science using Boolean terms (e.g., "this compound AND biosynthesis") .
  • Inclusion criteria : Filter studies by sample size (>3 replicates), peer-reviewed status, and methodological transparency .
  • Contradiction mapping : Tabulate conflicting results (e.g., varying IC₅₀ values) and note differences in assay conditions .
  • Gaps identification : Highlight understudied areas (e.g., pharmacokinetics or in vivo toxicity) for future research .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound?

Address contradictions through meta-analytical frameworks :

  • Sensitivity analysis : Compare IC₅₀ values across studies, adjusting for variables like cell passage number or solvent purity .
  • Reproducibility studies : Replicate key experiments using original protocols (if available) or standardized methods (e.g., CLSI guidelines) .
  • Mechanistic validation : Use CRISPR knockouts or chemical inhibitors to confirm target specificity in conflicting models .
  • Cross-disciplinary collaboration : Engage bioinformaticians to model dose-response relationships or identify confounding factors .

Q. What advanced methodologies are used to determine the mechanism of action of this compound?

Combine multi-omics and functional assays :

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis) .
  • Protein interaction studies : Use pull-down assays with biotinylated this compound and mass spectrometry for target identification .
  • Structural modeling : Dock this compound into predicted targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
  • In vivo validation : Test hypotheses in zebrafish or murine models, monitoring toxicity via ALT/AST levels and histopathology .

Q. How can bioassays for this compound be optimized for specificity and reproducibility?

Implement quality-by-design (QbD) principles :

  • Assay optimization : Use factorial design (e.g., 2⁴ factorial) to test variables (pH, incubation time, cell density) .
  • Interference testing : Pre-treat samples with metabolizing enzymes (e.g., CYP450) to assess compound stability .
  • Reference standards : Include a well-characterized positive control (e.g., doxorubicin for cytotoxicity) in each assay batch .
  • Data standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata and raw datasets .

Q. What strategies are effective for integrating heterogeneous data (e.g., in vitro, in silico) on this compound?

Use systems biology approaches :

  • Network pharmacology : Build interaction networks linking this compound targets to disease pathways using Cytoscape .
  • Machine learning : Train models on existing bioactivity data to predict untested targets or optimize lead analogs .
  • Multi-scale modeling : Combine molecular dynamics simulations (nanosecond timescales) with pharmacokinetic models (hour/day scales) .
  • Data harmonization : Align units (e.g., μM vs. μg/mL) and effect metrics (e.g., % inhibition vs. fold change) across studies .

Methodological Best Practices

  • Experimental rigor : Pre-register protocols on platforms like Open Science Framework to reduce bias .
  • Data transparency : Share raw spectra, assay readouts, and statistical code via repositories like Zenodo or Figshare .
  • Interdisciplinary peer review : Consult natural product chemists, pharmacologists, and data scientists during manuscript preparation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acinospesigenin B
Reactant of Route 2
Acinospesigenin B

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